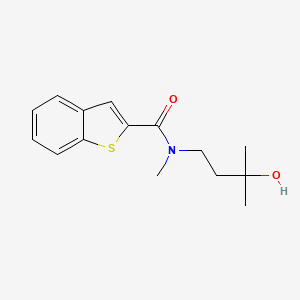
N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide, also known as JNJ-1661010, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, inflammation, and cancer. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can have beneficial effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to induce apoptosis (cell death) in tumor cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of genes involved in cancer progression. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and increase the production of anti-inflammatory cytokines. In neuropathic pain, this compound has been shown to reduce pain behavior and increase the levels of endocannabinoids in the spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide is that it has been extensively studied in preclinical models of various diseases, and has shown promising results. Another advantage is that it is a small molecule inhibitor, which makes it easier to synthesize and administer. One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide. One direction is to test its safety and efficacy in clinical trials for various diseases, including cancer, inflammation, and neuropathic pain. Another direction is to study its effects on other physiological processes, such as metabolism and immune function. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound, and to identify potential drug interactions and side effects.
Synthesemethoden
The synthesis of N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-aminobenzothiophene with 3-methyl-3-hydroxybutyryl chloride, followed by N-methylation and purification. The final product is a white powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and neuropathic pain. In cancer, this compound has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and prostate cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuropathic pain, this compound has been shown to reduce pain behavior in animal models.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-methylbutyl)-N-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-15(2,18)8-9-16(3)14(17)13-10-11-6-4-5-7-12(11)19-13/h4-7,10,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTTWLWKDVVQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN(C)C(=O)C1=CC2=CC=CC=C2S1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide](/img/structure/B5345206.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345212.png)
![1-ethyl-4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5345223.png)
![4-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5345233.png)
![N-methyl-1-{5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5345238.png)
![1'-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345253.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5345261.png)
![methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate](/img/structure/B5345264.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5345276.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B5345291.png)
![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)

